molecular formula C11H7IO2 B1354206 3-Iodo-2-naphthoic acid CAS No. 63212-42-0

3-Iodo-2-naphthoic acid

Cat. No. B1354206
CAS RN: 63212-42-0
M. Wt: 298.08 g/mol
InChI Key: DZBGUIUMPUTEMS-UHFFFAOYSA-N
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Description

3-Iodo-2-naphthoic acid is a chemical compound with the molecular formula C11H7IO2 and a molecular weight of 298.08 . It is a specialty product used in proteomics research .


Synthesis Analysis

The synthesis of 3-Iodo-2-naphthoic acid-related compounds has been reported in the literature. For instance, a study reported the synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2-naphthoic acid consists of an iodine atom attached to the third carbon of a naphthoic acid molecule .


Physical And Chemical Properties Analysis

3-Iodo-2-naphthoic acid has a density of 2.02 g/cm3, a boiling point of 388.1±25.0 °C, and a melting point of 214 °C . It also has a molar refractivity of 63.9±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 158.2±3.0 cm3 .

Scientific Research Applications

C–H Activation-Based Transformation of Naphthalenes

  • Scientific Field : Chemistry
  • Application Summary : 3-Iodo-2-naphthylboronic acids are prepared from naphthalenes via Ir-catalyzed C–H borylation, Ru-catalyzed ortho-C–H silylation directed by an anthranilamide-modified boronyl group, and subsequent iododesilylation . These are used in the iterative coupling synthesis of helical oligo(naphthalene-2,3-diyl)s .
  • Methods of Application : The process involves the use of iridium (Ir) catalysis for C–H borylation, ruthenium (Ru) catalysis for ortho-C–H silylation, and iododesilylation .
  • Results or Outcomes : The introduction of a chiral diol to the retained terminal boronyl group allowed selective induction of P- or M-helical conformations .

Future Directions

3-Iodo-2-naphthoic acid is a specialty product used in proteomics research . Its potential applications in other areas of research are not well-documented and could be a subject of future investigations.

properties

IUPAC Name

3-iodonaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBGUIUMPUTEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10466658
Record name 3-iodo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-naphthoic acid

CAS RN

63212-42-0
Record name 3-iodo-2-naphthoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10466658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
AW Schrecker, GY Greenberg… - Journal of the American …, 1952 - ACS Publications
… the other hand, yielded the l,2,3,4-tetrahydro-4-hydroxy-3-iodo-2naphthoic acid lactone (VIII). Its structure was proven by its conversion with methyl alcoholic potassium hydroxide to l,2,3…
Number of citations: 20 pubs.acs.org
KK Gangangari - 2013 - search.proquest.com
… The overall yield for the two steps starting from 3-iodo-2-naphthoic acid wasapproximately … 47, the coupling reaction with 3-iodo-2-naphthoic acid 35 was once attemted using the …
Number of citations: 0 search.proquest.com
JZ GOUGOUTAS - 1977 - pascal-francis.inist.fr
3-IODO-2-NAPHTHOIC ACID, C11H7IO2. … 3-IODO-2-NAPHTHOIC ACID, C 11 H 7 IO 2 . …
Number of citations: 0 pascal-francis.inist.fr
A Ptáček, J Kulič - Collection of Czechoslovak chemical …, 1994 - cccc.uochb.cas.cz
… In the first step, 3-amino2-naphthoic acid was converted into 3-iodo-2-naphthoic acid, using procedure reported by Wachter6 (the route worked out by Goldstein and Cornamusaz8 did …
Number of citations: 2 cccc.uochb.cas.cz
JZ Gougoutas, J Johnson - Journal of the American Chemical …, 1978 - ACS Publications
… transformed into polycrystalline 3iodo-2-naphthoic acid. Afull account of the structure and behavior of la will be published in a separate report. The triclinic diazonium bromide, lb, and …
Number of citations: 20 pubs.acs.org
SV Luis, F Gavina, P Ferrer, VS Safont, MC Torres… - Tetrahedron, 1989 - Elsevier
1,3-Dehydrobenzene, 1,4-dehydrobenzene and 2,3-dehydronaphthalene are generated in the thermal decomposition of appropriate diaryliodonium carboxylates as demonstrated by …
Number of citations: 28 www.sciencedirect.com
T Rausis, M Schlosser - European Journal of Organic Chemistry, 2002 - Wiley Online Library
… Deprotonation with LITMP produced an organometallic reagent, which afforded the 1-fluoro-3-iodo-2-naphthoic acid 25 (93%) and 1-fluoro-3-iodonaphthalene 26 (78%), and from there …
C Bosset, R Coffinier, PA Peixoto… - Angewandte …, 2014 - Wiley Online Library
… This investigation commenced with the oxidation of 3-iodo-2-naphthoic acid, a simple iodonaphthyl species chosen as a model compound to identify suitable conditions for its …
Number of citations: 138 onlinelibrary.wiley.com
JE Dunbar - 1956 - search.proquest.com
… 3-amino-2-naphthoic acid was converted in 70 per cent yield to 3-iodo-2-naphthoic acid which was transformed by the Curtius reaction to 3-iodo2-naphthylamine in a 23 per cent yield. …
Number of citations: 2 search.proquest.com
DV Griffiths, JE Harris, JR Miller - Acta Crystallographica Section C …, 1997 - scripts.iucr.org
The crystal structure analysis of the title compound, C9H10IO4P, is a rare example of a full structural determination of an α-ketophosphonate ester, a type of compound which normally …
Number of citations: 3 scripts.iucr.org

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